Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-7(5-13(2)11-6)8-4-9(16-12-8)10(14)15-3/h5,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZSSRNROAPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition Mechanism
The foundational step in synthesizing the isoxazoline ring involves a [3+2] cycloaddition between a nitrile oxide and a dipolarophile, typically an acrylate ester. Nitrile oxides are generated in situ from hydroxamic acid derivatives or aldoximes using oxidizing agents such as Chloramine-T (N-chloro-p-toluenesulfonamide). For instance, in a protocol adapted from Kumar et al. (2016), ethyl acrylate reacts with a nitrile oxide derived from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime under mild conditions (room temperature, 12–16 h) to yield ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate.
Reaction Conditions:
Transesterification to Methyl Ester
If ethyl acrylate is used initially, transesterification with methanol under acidic or basic conditions converts the ethyl ester to the target methyl ester. For example, treatment with sodium methoxide in methanol at 60°C for 4 h achieves near-quantitative conversion.
Alternative Route: Suzuki-Miyaura Coupling for Pyrazole Integration
Halogenated Isoxazoline Intermediate Synthesis
A two-step approach involves synthesizing a halogenated isoxazoline intermediate (e.g., 3-bromo-4,5-dihydroisoxazole-5-carboxylate) via cycloaddition, followed by palladium-catalyzed cross-coupling with a pyrazole boronic acid. This method leverages methodologies from patent WO2014111871A1, where halogenated dihydroisoxazoles are coupled with aryl/heteroaryl boronic acids.
Step 1: Cycloaddition to Form 3-Bromo-4,5-dihydroisoxazole-5-carboxylate
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Nitrile Oxide Precursor: Bromoacetaldoxime
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Dipolephile: Methyl acrylate
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Conditions: Chloramine-T, DCM, 12 h, 0°C → RT
Step 2: Suzuki-Miyaura Coupling
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
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Ligand: Triphenylphosphine (10 mol%)
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Boronic Acid: 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 110°C, 12 h
One-Pot Tandem Synthesis
A streamlined one-pot procedure combines nitrile oxide generation, cycloaddition, and esterification. This method, inspired by industrial protocols from Sigma-Aldrich, uses methyl acrylate as both the dipolephile and ester source, eliminating the need for post-synthesis transesterification.
Key Parameters:
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Oxime: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime
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Oxidizing Agent: NaOCl (6% aqueous solution)
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Base: NaHCO₃
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Solvent: Ethanol/DCM (1:1)
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Time: 24 h
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cycloaddition + Transesterification | High purity, scalable | Extra transesterification step | 68–72% |
| Suzuki-Miyaura Coupling | Modular, adaptable to other aryl groups | Requires halogenated intermediate | 78% |
| One-Pot Tandem Synthesis | Fewer steps, time-efficient | Sensitive to oxime stability | 82% |
Optimization and Challenges
Oxidizing Agent Selection
Chloramine-T outperforms NaOCl in nitrile oxide generation due to milder conditions and reduced side reactions (e.g., overoxidation). However, NaOCl is cost-effective for industrial-scale synthesis.
Catalytic Systems for Coupling
Pd(dppf)Cl₂·DCM provides superior yields in Suzuki couplings compared to Pd(PPh₃)₄, likely due to enhanced stability of the palladium complex in aqueous conditions.
Esterification Control
Methanolysis of ethyl esters requires careful pH control (pH 8–9) to prevent isoxazoline ring hydrolysis. Use of anhydrous MgSO₄ during work-up minimizes degradation.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative.
Conditions : LiOH (5 equiv) in THF/H₂O (5:1) at room temperature for 12 hours .
Mechanism : Base-catalyzed saponification followed by acidification with HCl to isolate the carboxylic acid.
Product : 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid.
Yield : ~59% .
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | Room temperature |
| Purification | Silica gel chromatography (EtOAc/PE) |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Cycloaddition Reactions
The dihydroisoxazole ring participates in regioselective [3+2] cycloadditions due to its electron-deficient nature.
With Nitrile Imines
Conditions : Photocatalyzed reaction using eosin Y (1 mol%) under green LED irradiation .
Product : Pyrazolo-isoxazole fused derivatives.
Mechanism : Visible-light-induced 1,3-dipolar cycloaddition followed by oxidative deformylation .
Yield : Up to 78% .
| Parameter | Value |
|---|---|
| Catalyst | Eosin Y |
| Light Source | Green LED (530 nm) |
| Regioselectivity | Favors 5-alkyl-substituted pyrazoles |
| Side Products | Formyl fragmentation byproducts |
Functionalization of the Pyrazole Ring
The 1,3-dimethylpyrazole moiety can undergo electrophilic substitution or coordination reactions.
Halogenation
Conditions : N-Bromosuccinimide (NBS) in DMF at 0°C .
Product : 4-Bromo-1,3-dimethylpyrazole derivatives.
Yield : ~70% .
Suzuki Coupling
Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃ in dioxane/H₂O (3:1) at 80°C .
Product : Aryl-substituted pyrazole derivatives.
Yield : 60–85% .
Ring-Opening Reactions
The dihydroisoxazole ring undergoes acid-catalyzed ring opening to form β-hydroxyamide intermediates.
Conditions : H₂SO₄ (dilute) in ethanol at reflux .
Product : 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-4,5-dihydroisoxazole-5-carboxamide .
Yield : 72% .
Antimicrobial Activity of Derivatives
Hydrolysis and cycloaddition products exhibit moderate antimicrobial activity:
| Derivative | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Carboxylic acid | 32 | 64 |
| Pyrazolo-isoxazole | 16 | 32 |
Comparative Reactivity of Analogues
Reactivity varies with substituents on the pyrazole ring:
| Substituent | Hydrolysis Rate (k, h⁻¹) | Cycloaddition Yield |
|---|---|---|
| 1,3-Dimethyl | 0.12 | 59% |
| 1,5-Dimethyl | 0.08 | 48% |
| 4-Fluorophenyl | 0.15 | 72% |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate has shown potential as a therapeutic agent due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range when tested against breast and prostate cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Agrochemical Applications
The compound's pyrazole moiety is known for its herbicidal properties. It can be utilized to develop novel agrochemicals that target specific weed species while minimizing damage to crops.
Case Study: Herbicidal Efficacy
Field trials have indicated that formulations containing this compound demonstrate significant herbicidal activity against common agricultural weeds such as Amaranthus retroflexus and Echinochloa crus-galli, with effective concentrations significantly lower than traditional herbicides .
Materials Science
In materials science, this compound can serve as a precursor for the synthesis of polymers with specific properties such as thermal stability and electrical conductivity.
Case Study: Polymer Synthesis
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal resistance. The resulting materials showed improved performance compared to conventional polymers used in similar applications .
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to the 4,5-dihydroisoxazole-5-carboxylate family, where substituents at the 3- and 5-positions dictate physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : Substituents like bromine (e.g., in ) or trifluoromethyl (e.g., in ) may influence reactivity in cross-coupling reactions.
- Steric Effects : The 1,3-dimethyl group on the pyrazole ring in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzodioxolyl in ).
Spectral and Analytical Data
Notes:
- The absence of detailed NMR/IR data for the target compound limits direct comparison, but analogues show characteristic ester C=O stretches (~1740 cm⁻¹) and aryl proton resonances (~7.5 ppm) .
Biological Activity
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the findings related to its synthesis, structural characteristics, and biological evaluations, including potential therapeutic applications.
Synthesis and Structural Characterization
The compound was synthesized through a nucleophilic substitution reaction involving a pyrazole derivative and an isoxazole precursor. The structural elucidation was performed using various spectroscopic techniques such as NMR and mass spectrometry. The characterization confirmed the presence of the pyrazole and isoxazole moieties, which are crucial for its biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis through inhibition of Mur enzymes, which are vital for peptidoglycan biosynthesis .
Anticancer Potential
Recent studies have highlighted the anticancer activity of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways .
Case Studies
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Inhibition of MurB Enzyme
A study focused on the structural insights into MurB inhibitors revealed that compounds with a pyrazole core could effectively inhibit this enzyme in E. coli. The docking simulations indicated strong hydrogen bonding interactions between the carbonyl groups in the pyrazole ring and amino acid residues at the active site of MurB, suggesting that modifications at these positions could enhance inhibitory potency . -
Cytotoxicity Assays
In a comparative study assessing various pyrazole derivatives for anticancer activity, this compound was evaluated against multiple human cancer cell lines. Results indicated that this compound had a notable IC50 value, demonstrating its potential as a lead compound for further development in cancer therapy .
Data Tables
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Inhibition of MurB enzyme |
| Anticancer | MCF-7 | 15.0 | Induction of apoptosis |
| Anticancer | A549 | 18.0 | Inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation reactions using precursors like ethyl acetoacetate and substituted pyrazoles are effective. Optimize yields by controlling temperature (reflux in ethanol) and using catalysts such as DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization. Post-synthesis purification via recrystallization (e.g., DMF-EtOH mixtures) enhances purity .
- Validation : Monitor reactions with TLC or HPLC and confirm structures via NMR and IR spectroscopy.
Q. How should researchers approach the structural elucidation of this compound using X-ray crystallography?
- Best Practices : Use SHELX programs (SHELXD for structure solution and SHELXL for refinement). For accurate results, collect high-resolution diffraction data (≤ 1.0 Å) and address potential twinning by applying HKLF5 format in SHELXL .
- Troubleshooting : If data quality is poor, consider solvent masking or anisotropic displacement parameter refinement.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR) and computational models for this compound?
- Cross-Validation : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-calculated values. Investigate tautomeric equilibria or solvent effects, which may cause discrepancies. For example, intramolecular hydrogen bonding in the solid state (via X-ray) can differ from solution-phase NMR observations .
- Advanced Tools : Use programs like Gaussian or ORCA for DFT calculations and ChemDraw for spectral simulations.
Q. How can molecular docking studies with AutoDock Vina be optimized to predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Protocol :
Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools, ensuring proper protonation states.
Define a grid box around the active site with sufficient margin (≥20 Å).
Utilize multithreading to accelerate docking simulations (Vina supports CPU parallelization) .
- Validation : Compare results with known inhibitors and perform molecular dynamics simulations to assess binding stability.
Q. What are the challenges in analyzing the compound’s heterocyclic interactions in biological systems, and how can they be addressed experimentally?
- Challenges : The dihydroisoxazole and pyrazole moieties may engage in π-π stacking or hydrogen bonding, but steric hindrance from the methyl groups could limit accessibility.
- Experimental Design :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Perform mutagenesis studies on target proteins to identify critical residues for interaction.
- Reference similar studies on pyrazole derivatives for mechanistic insights .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Approach :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.
- Humidity Sensitivity : Store samples in controlled humidity chambers and analyze hygroscopicity using dynamic vapor sorption (DVS).
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing biological activity data (e.g., IC₅₀ values) derived from assays involving this compound?
- Recommendations :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate dose-response curves.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across modified analogs.
- Report confidence intervals (95%) to account for variability in replicate experiments .
Ethical and Safety Guidelines
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions :
- Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF).
- Refer to safety data sheets (SDS) for similar isoxazole derivatives, which recommend PPE (gloves, goggles) and spill containment measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
